

An In-depth Technical Guide to the Isomers of Spiro[4.4]nonadiene

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Compound of Interest

Compound Name: Spiro[4.4]nona-2,7-diene

CAS No.: 111769-82-5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of spiro[4.4]nonadiene, focusing on their synthesis, structural characteristics, and physicochemical properties. While the biological activities of spiro[4.4]nonadiene isomers are not extensively documented, this guide will also touch upon the known biological relevance of the broader class of spirocyclic compounds to highlight potential areas for future research and drug development.

Introduction to Spiro[4.4]nonadiene Isomers

Spiro[4.4]nonadiene is a bicyclic hydrocarbon with the molecular formula C₉H₁₂. The core structure consists of two five-membered rings connected by a single common carbon atom, the spiro center. The placement of the two double bonds within the cyclopentene rings gives rise to several constitutional isomers. The most commonly cited isomers are:

- Spiro[4.4]nona-1,3-diene
- Spiro[4.4]nona-1,6-diene

- **Spiro[4.4]nona-2,7-diene**

These isomers possess distinct electronic and steric properties due to the different arrangement of their π -systems, which influences their reactivity and potential as ligands or building blocks in organic synthesis.

Physicochemical Properties

Experimentally determined physicochemical data for all isomers of spiro[4.4]nonadiene is not readily available in the literature. The following table summarizes available computed data, which can serve as a useful reference.

Property	Spiro[4.4]nona-1,3-diene	Spiro[4.4]nona-1,6-diene	Spiro[4.4]nona-2,7-diene
Molecular Formula	C ₉ H ₁₂	C ₉ H ₁₂	C ₉ H ₁₂
Molecular Weight	120.19 g/mol [1]	120.19 g/mol [2]	120.19 g/mol
CAS Number	766-29-0[1]	6569-94-4[2]	111769-82-5
Boiling Point	Not available	Not available	Not available
Density	Not available	Not available	Not available
XLogP3	3.6	3.1	Not available

Note: The majority of the data in this table is computed and should be used as an estimation.

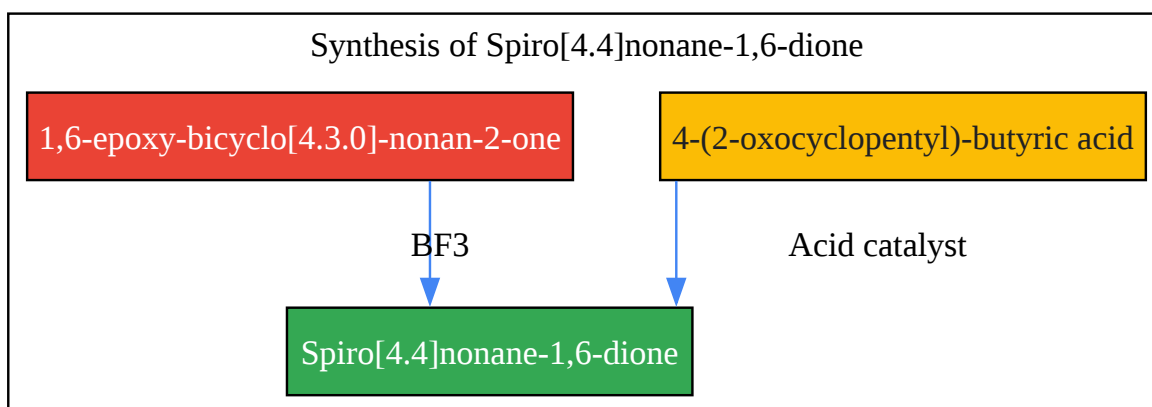
Synthesis of Spiro[4.4]nonadiene Isomers

The synthesis of spiro[4.4]nonadiene isomers often proceeds through common intermediates, such as spiro[4.4]nonane-1,6-dione and the corresponding diols.

Synthesis of Spiro[4.4]nonane-1,6-dione

A key precursor for several spiro[4.4]nonane derivatives is spiro[4.4]nonane-1,6-dione. Two synthetic routes have been described for its preparation[3]:

- Rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one: Treatment of this epoxyketone with boron trifluoride induces a rearrangement to yield spiro[4.4]nonane-1,6-dione[3].
- Intramolecular Claisen Condensation: An acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid also affords the desired spiro[4.4]nonane-1,6-dione[3].



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Synthesis routes to spiro[4.4]nonane-1,6-dione.

Synthesis of Spiro[4.4]nona-1,6-diene

The synthesis of spiro[4.4]nona-1,6-diene can be achieved from spiro[4.4]nonane-1,6-dione via a two-step process involving reduction and subsequent elimination.

Experimental Protocol: Reduction of Spiro[4.4]nonane-1,6-dione to Spiro[4.4]nonane-1,6-diol[4]

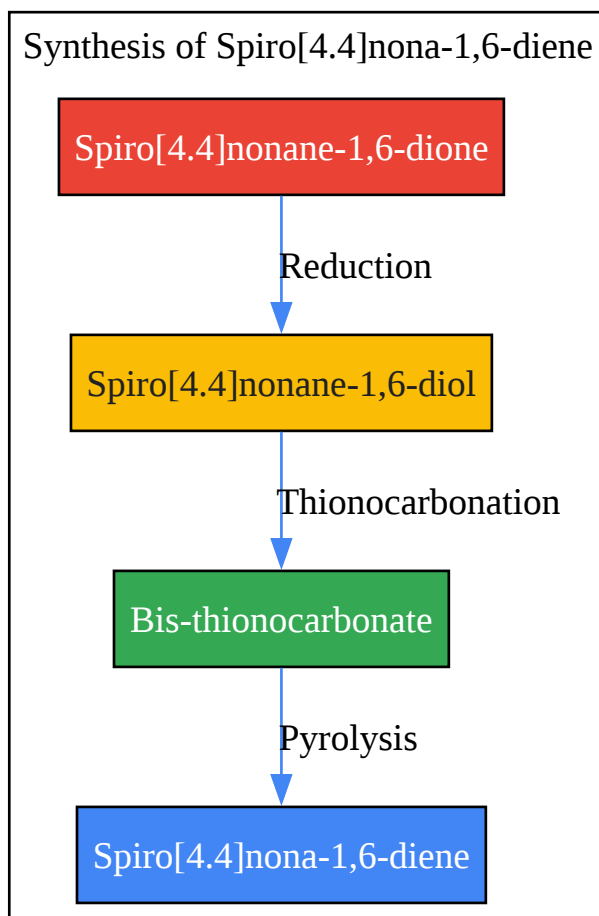
- A solution of spiro[4.4]nonane-1,6-dione in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
- A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C).
- The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC).

- The reaction is quenched by the careful addition of water or an acidic solution.
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude diol.
- The diastereomeric diols (cis,cis; cis,trans; and trans,trans) can be separated by column chromatography.

Experimental Protocol: Synthesis of (+)-(5S)-Spiro[4.4]nona-1,6-diene^[3]

This procedure starts from the resolved (1R, 6R)-trans,trans-spiro[4.4]nonane-1,6-diol.

- The diol is converted to its bis-4-methylphenyl-thionocarbonate derivative.
- Pyrolysis of the resulting thionocarbonate derivative yields (+)-(5S)-Spiro[4.4]nona-1,6-diene^[3]. This is a modification of the Chugaev elimination.



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Synthetic pathway to spiro[4.4]nona-1,6-diene.

Synthesis of Spiro[4.4]nona-1,3-diene

While a detailed experimental protocol is not readily available, the synthesis of spiro[4.4]nona-1,3-diene has been reported[5]. The general approach involves the reaction of cyclopentadienide anion with a suitable dielectrophile.

Synthesis of Spiro[4.4]nona-2,7-diene

The synthesis of **spiro[4.4]nona-2,7-diene** can be approached through the construction of the spirocyclic core followed by the introduction of the double bonds. A related precursor, **spiro[4.4]nona-2,7-diene-1,6-dione**, has been used as a dienophile in Diels-Alder reactions[6].

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the identification and characterization of spiro[4.4]nonadiene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spiro[4.4]nona-1,3-diene:

Detailed ^1H and ^{13}C NMR spectral data for spiro[4.4]nona-1,3-diene have been reported[7]. The olefinic protons are treated as an AA'BB' system with additional long-range couplings. The high-field olefinic proton signals are assigned to the "inner" olefinic protons[7].

^{13}C NMR Chemical Shifts (ppm)	^1H NMR Chemical Shifts (ppm)
C1, C4: 133.7	H1, H4: 6.33
C2, C3: 131.9	H2, H3: 6.09
C5 (spiro): 63.8	Aliphatic H: 1.7-1.9
C6, C9: 39.4	
C7, C8: 25.8	

Data obtained from Van de Ven, L. J. M., & de Haan, J. W. (1975). ^1H and ^{13}C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. *Journal of Magnetic Resonance*, 19(1), 31-36.[7]

Spiro[4.4]nona-2,7-diene:

^{13}C NMR data is available in spectral databases. The spectrum shows signals corresponding to the spiro carbon, the sp^2 hybridized carbons of the double bonds, and the sp^3 hybridized carbons of the cyclopentene rings.

Infrared (IR) Spectroscopy

The IR spectra of spiro[4.4]nonadiene isomers are expected to show characteristic C-H stretching vibrations for both sp^2 and sp^3 hybridized carbons, as well as C=C stretching vibrations for the double bonds. The exact positions of these bands can help in distinguishing between the isomers due to differences in symmetry and conjugation.

Mass Spectrometry (MS)

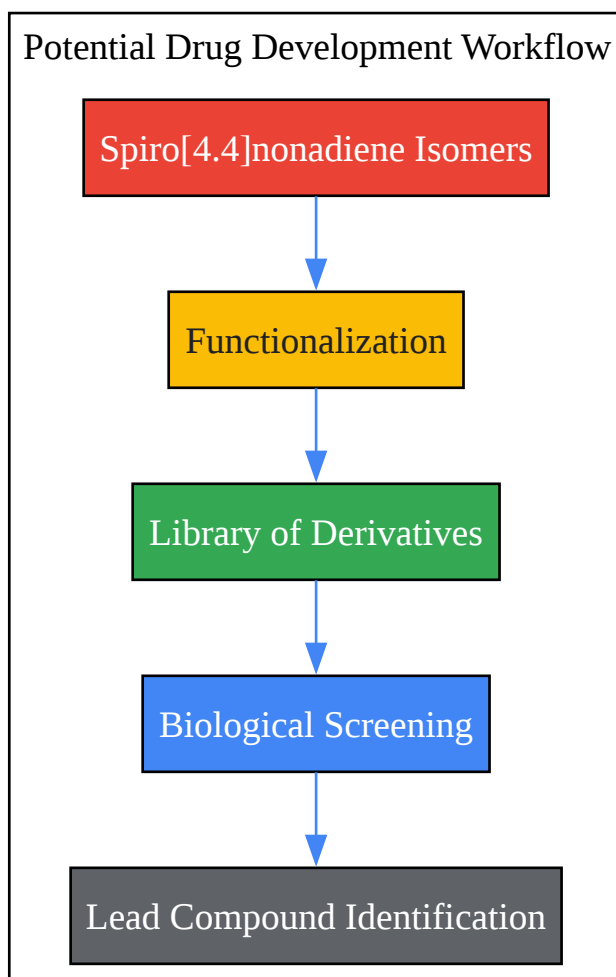
The mass spectra of spiro[4.4]nonadiene isomers will show a molecular ion peak corresponding to their molecular weight (120.19 g/mol). The fragmentation patterns will be influenced by the positions of the double bonds, with characteristic losses of alkyl and alkenyl fragments.

Biological Activity and Drug Development Potential

While there is a lack of specific studies on the biological activities of spiro[4.4]nonadiene isomers, the broader class of spirocyclic compounds is of significant interest in drug discovery. The rigid, three-dimensional nature of the spirocyclic core can lead to high binding affinity and selectivity for biological targets.

Spirocyclic scaffolds are found in numerous natural products with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain spiro-acridine derivatives have shown cytotoxicity against colorectal carcinoma cells[7]. Other spiro compounds have been investigated as inhibitors of deubiquitylating enzymes (DUBs) for the treatment of cancer[8].

The potential for spiro[4.4]nonadiene derivatives in drug development lies in their use as rigid scaffolds for the synthesis of more complex molecules. The double bonds in the diene isomers provide reactive handles for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening.



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